PfDHODH Inhibitory Potency of CAS 2034541-74-5 vs. Compound 41 and Compound 5
CAS 2034541-74-5 exhibits a PfDHODH IC50 of 100 nM, which is 12-fold more potent than Compound 41 (IC50 = 1200 nM) and approximately 2.2-fold more potent than Compound 5 (IC50 = 220 nM) from the same patent series when measured under identical assay conditions (pH 8.0, Baldwin et al. assay) [1][2][3]. This places the compound in a mid-potency tier that may balance efficacy with selectivity.
| Evidence Dimension | Inhibition of recombinant Plasmodium falciparum DHODH (PfDHODH) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Compound 41: IC50 = 1,200 nM; Compound 5: IC50 = 220 nM |
| Quantified Difference | 12-fold lower IC50 vs. Compound 41; 2.2-fold lower IC50 vs. Compound 5 |
| Conditions | PfDHODH enzymatic assay, pH 8.0, Baldwin et al. (2002) protocol, as reported in BindingDB |
Why This Matters
For procurement decisions, a 12-fold greater potency means that less compound is needed to achieve effective enzyme inhibition, potentially reducing dose requirements and cost per assay or animal study.
- [1] BindingDB entry BDBM50365241 (CHEMBL1956269, US9238653 Compound 51). PfDHODH IC50 = 100 nM. View Source
- [2] BindingDB entry BDBM173504 (US9238653 Compound 41). PfDHODH IC50 = 1,200 nM. View Source
- [3] BindingDB entry BDBM173489 (US9238653 Compound 5). PfDHODH IC50 = 220 nM. View Source
